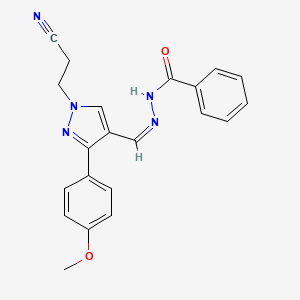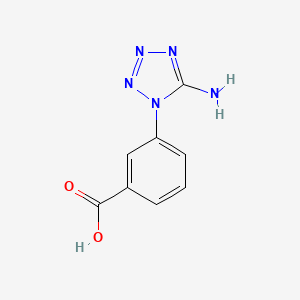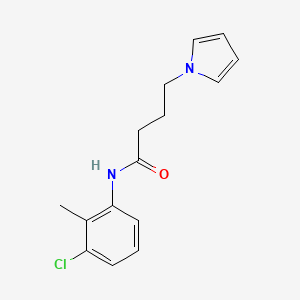
(Z)-N'-((1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N'-((1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality (Z)-N'-((1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-((1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
- A study conducted by Chennapragada and Palagummi (2018) involved synthesizing a series of novel hydrazones and 1, 3, 4-oxadiazole derivatives similar in structure to the compound . They found that these compounds showed potent antimicrobial and antioxidant activities, indicating potential applications in developing new drugs for infectious and oxidative stress-related diseases (Chennapragada & Palagummi, 2018).
Anticancer Potential
- Another study by Kumar et al. (2021) focused on N'-((3-(substituted phenyl)-1-phenyl-1H-Pyrazol-4-yl)methylene)-(substituted) benzhydrazide compounds. They reported significant anticancer activity against specific cell lines, suggesting a potential role in cancer treatment research (Kumar et al., 2021).
Tubulin Polymerization Inhibition
- Minegishi et al. (2015) synthesized a series of indenopyrazoles, which are structurally related to the compound of interest. One of these compounds showed promising antiproliferative activity against human cancer cells by inhibiting tubulin polymerization, indicating a potential pathway for cancer treatment research (Minegishi et al., 2015).
properties
IUPAC Name |
N-[(Z)-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-28-19-10-8-16(9-11-19)20-18(15-26(25-20)13-5-12-22)14-23-24-21(27)17-6-3-2-4-7-17/h2-4,6-11,14-15H,5,13H2,1H3,(H,24,27)/b23-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQKMMNEMQHHCS-UCQKPKSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=N\NC(=O)C3=CC=CC=C3)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-((1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2421303.png)
![2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2421306.png)
![1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2421308.png)
![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2421309.png)
![N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2421310.png)




![2-[1-(2-Methylpropylsulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2421315.png)
![NCGC00385302-01_C42H68O14_(3beta,5xi,9xi)-3-{[2-O-(beta-D-Glucopyranosyl)-beta-D-glucopyranosyl]oxy}-23-hydroxyolean-12-en-28-oic acid](/img/structure/B2421317.png)


![4-[2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2421325.png)